
Silver, (3-methoxy-3-oxo-1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver, (3-methoxy-3-oxo-1-propynyl)-, also known by its CAS number 57031-37-5, is a compound that features a silver atom bonded to a 3-methoxy-3-oxo-1-propynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silver, (3-methoxy-3-oxo-1-propynyl)- typically involves the reaction of silver salts with 3-methoxy-3-oxo-1-propynyl precursors. The reaction conditions often require a controlled environment to ensure the stability of the silver compound. Common reagents used in the synthesis include silver nitrate and 3-methoxy-3-oxo-1-propynyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of silver salts and organic precursors under controlled temperatures and pressures to achieve high yields and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Silver, (3-methoxy-3-oxo-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other by-products.
Reduction: Reduction reactions can convert the silver ion back to its metallic form.
Substitution: The 3-methoxy-3-oxo-1-propynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of substituted silver compounds .
Aplicaciones Científicas De Investigación
Silver, (3-methoxy-3-oxo-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.
Medicine: It is explored for its potential use in antimicrobial coatings and treatments.
Industry: The compound is used in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism by which Silver, (3-methoxy-3-oxo-1-propynyl)- exerts its effects involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 3-methoxy-3-oxo-1-propynyl group may also play a role in enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Silver nitrate: A common silver compound used in various applications.
Silver oxide: Known for its use in batteries and as a catalyst.
Silver chloride: Used in photographic materials and as an antimicrobial agent.
Uniqueness
Silver, (3-methoxy-3-oxo-1-propynyl)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other silver compounds may not be as effective .
Propiedades
Número CAS |
57031-37-5 |
|---|---|
Fórmula molecular |
C4H3AgO2 |
Peso molecular |
190.93 g/mol |
Nombre IUPAC |
silver;methyl prop-2-ynoate |
InChI |
InChI=1S/C4H3O2.Ag/c1-3-4(5)6-2;/h2H3;/q-1;+1 |
Clave InChI |
QRPXRMZRRILNQY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#[C-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


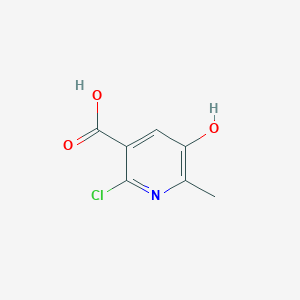
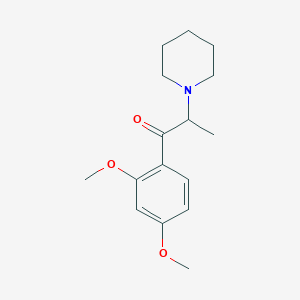
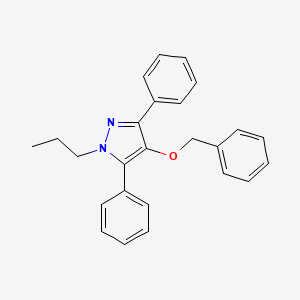
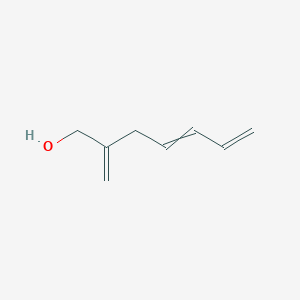
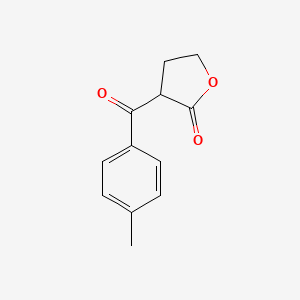
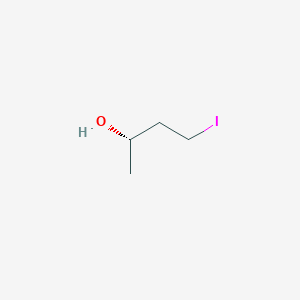

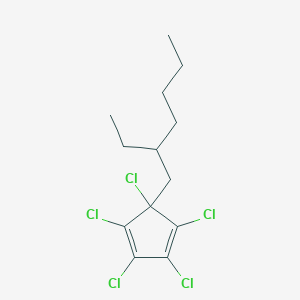

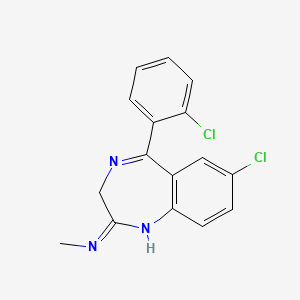

![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
